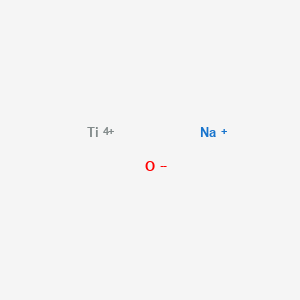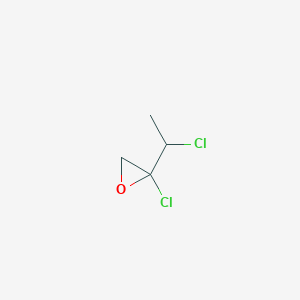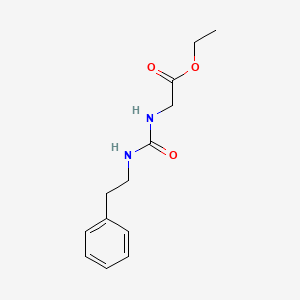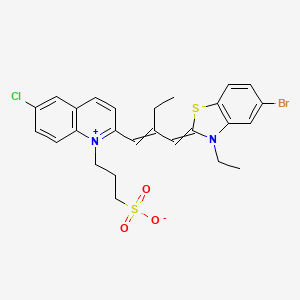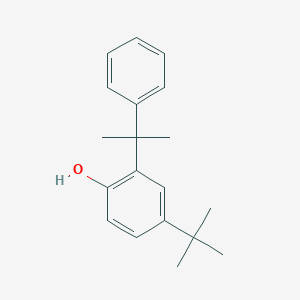
4-t-Butyl-2-(dimethylbenzyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-t-Butyl-2-(dimethylbenzyl)phenol is an organic compound with the molecular formula C28H34O. It is a phenolic compound characterized by the presence of a tert-butyl group and two dimethylbenzyl groups attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butyl-2-(dimethylbenzyl)phenol typically involves the alkylation of phenol with tert-butyl and dimethylbenzyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of the tert-butyl group. The dimethylbenzyl groups can be introduced through Friedel-Crafts alkylation using appropriate benzyl halides and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to ensure the selective formation of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-t-Butyl-2-(dimethylbenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
4-t-Butyl-2-(dimethylbenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its antihistaminic activity and potential therapeutic applications.
Industry: Utilized as a stabilizer in polymers and other materials to prevent oxidation and degradation.
Wirkmechanismus
The mechanism of action of 4-t-Butyl-2-(dimethylbenzyl)phenol involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-t-Butyl-2-(dimethylbenzyl)phenol can be compared with other similar compounds:
2,4-Di-tert-butylphenol: Similar antioxidant properties but lacks the dimethylbenzyl groups.
2,6-Di-tert-butyl-4-(dimethylbenzyl)phenol: Shares structural similarities but differs in the position of substituents.
4-sec-Butyl-2-(α-methylbenzyl)phenol: Another phenolic compound with different alkyl groups.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52938-75-7 |
|---|---|
Molekularformel |
C19H24O |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C19H24O/c1-18(2,3)15-11-12-17(20)16(13-15)19(4,5)14-9-7-6-8-10-14/h6-13,20H,1-5H3 |
InChI-Schlüssel |
PDOJSYBPSAIIIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


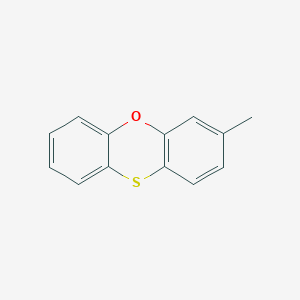
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
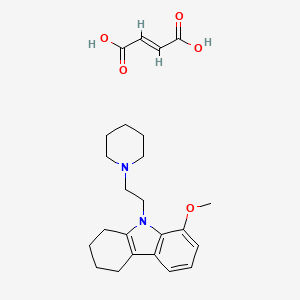

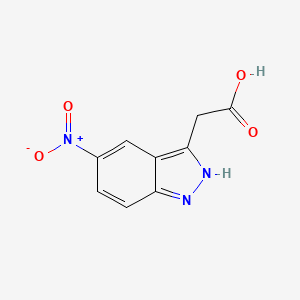
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
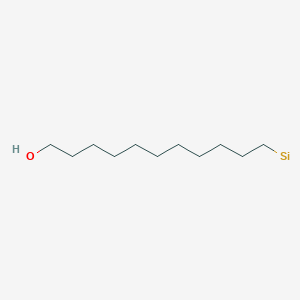
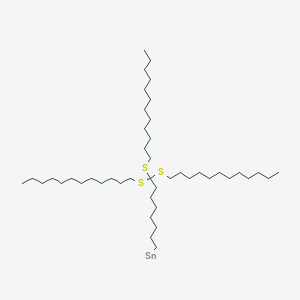
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
